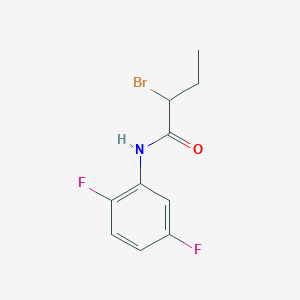

2-bromo-N-(2,5-difluorophenyl)butanamide

描述

属性

IUPAC Name |

2-bromo-N-(2,5-difluorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-2-7(11)10(15)14-9-5-6(12)3-4-8(9)13/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSGKGJEUKIUAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501275338 | |

| Record name | 2-Bromo-N-(2,5-difluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-44-6 | |

| Record name | 2-Bromo-N-(2,5-difluorophenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,5-difluorophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 2,5 Difluorophenyl Butanamide and Analogous Structures

General Synthetic Routes to α-Bromoamides

The formation of the α-bromoamide functionality is a key step in the synthesis of the target compound. Two primary retrosynthetic disconnections lead to common and effective synthetic strategies: the reaction of an amine with a pre-functionalized bromoacyl halide, or the direct halogenation of a pre-formed butanamide derivative at the α-carbon.

Amidation Reactions with Bromoacetyl Halides

A classical and widely utilized approach for the synthesis of α-haloamides involves the nucleophilic substitution at the carbonyl group of an α-haloacetyl halide by an amine. nih.gov This method is direct and generally efficient. For the synthesis of 2-bromo-N-(2,5-difluorophenyl)butanamide, this would involve the reaction of 2-bromobutanoyl chloride with 2,5-difluoroaniline.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby driving the reaction to completion. The choice of base and solvent is crucial for optimizing the yield and purity of the product.

Table 1: Typical Reagents and Conditions for Amidation via Acyl Halides

| Acyl Halide | Amine | Base | Solvent | Typical Temperature |

| 2-Bromobutanoyl chloride | 2,5-Difluoroaniline | Pyridine (B92270), Triethylamine, or DIPEA | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | 0 °C to room temperature |

This method's primary advantage is the direct and unambiguous formation of the desired amide bond with the bromine atom already in the correct position. The 2-bromobutanoyl chloride can be prepared from 2-bromobutanoic acid, which is accessible through the Hell-Volhard-Zelinsky halogenation of butanoic acid.

Halogenation at the α-Carbon of Butanamide Derivatives

An alternative strategy is the halogenation of a pre-formed N-(2,5-difluorophenyl)butanamide. This approach involves the selective introduction of a bromine atom at the α-position of the butanamide chain. The reactivity of the α-carbon is due to the ability of the adjacent carbonyl group to stabilize a negative charge in the form of an enolate or a positive charge in the form of an enol. libretexts.org

The halogenation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.comlibretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the butanamide tautomerizes to its enol form. This enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This method is often preferred when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen deactivates the product towards further halogenation. libretexts.org

Base-Promoted Halogenation: Under basic conditions, an enolate is formed by the deprotonation of the α-carbon. The enolate then reacts with the halogenating agent. A significant challenge with base-promoted halogenation is the potential for polyhalogenation, as the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent reaction. libretexts.orgyoutube.com

Common halogenating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine.

Strategies for Incorporating Halogenated Phenyl Moieties

The introduction of the 2,5-difluorophenyl group is central to the synthesis of the target molecule. The most straightforward and common method involves using a pre-substituted aniline as a key building block.

Utilization of Substituted Anilines as Starting Materials

The use of commercially available or synthetically prepared 2,5-difluoroaniline is the most direct method for incorporating the difluorophenyl moiety. This aniline derivative can then be acylated using an appropriate butanoyl or 2-bromobutanoyl synthon. A variety of N-acylation methods have been developed and can be adapted for this purpose. orientjchem.org

The reaction of an aniline with an acyl chloride, as described in section 2.1.1, is a highly effective method. Alternatively, coupling reactions between the aniline and a carboxylic acid (2-bromobutanoic acid) can be achieved using peptide coupling reagents.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (Optional) | Base |

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Triethylamine (TEA) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Diisopropylethylamine (DIPEA) |

| HBTU, HATU, PyBOP | DIPEA |

Considerations for Difluorophenyl Ring Introduction

The electronic properties of the 2,5-difluorophenyl ring influence its reactivity. The two fluorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen atom compared to aniline itself. This decreased reactivity may necessitate more forcing reaction conditions or the use of highly reactive acylating agents like acyl chlorides to achieve efficient N-acylation. nih.gov

In some synthetic strategies, the difluorinated ring might be constructed through aromatic substitution reactions, though for a simple starting material like 2,5-difluoroaniline, this is less common than direct utilization. The stability of the C-F bonds means they are generally unreactive under the conditions used for amide formation and α-halogenation.

Reaction Conditions and Optimization Strategies

The optimization of the synthesis of this compound requires careful consideration of several factors to maximize yield and minimize side products.

Solvent Selection: The choice of solvent can significantly impact reaction rates and outcomes. For amidation reactions with acyl chlorides, aprotic solvents like dichloromethane, THF, or ethyl acetate are commonly used to avoid solvolysis of the acyl chloride.

Base Selection: In amidation reactions, the base should be non-nucleophilic enough to avoid competing with the aniline for the acylating agent. Tertiary amines such as triethylamine or DIPEA are common choices. For α-halogenation, the choice between acidic and basic conditions will depend on the desired selectivity.

Temperature Control: Amidation reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. This helps to minimize the formation of side products.

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials, the base hydrochloride salt, and any over-halogenated byproducts.

Table 3: Summary of Synthetic Strategies and Key Considerations

| Strategy | Key Reagents | Advantages | Potential Challenges |

| Amidation with 2-Bromobutanoyl Chloride | 2-Bromobutanoyl chloride, 2,5-Difluoroaniline, Base | Direct, high-yielding | Availability and stability of the acyl chloride |

| α-Halogenation of N-(2,5-difluorophenyl)butanamide | N-(2,5-difluorophenyl)butanamide, NBS or Br₂ | Utilizes a stable amide precursor | Potential for polyhalogenation (especially with base), regioselectivity |

| Carboxylic Acid Coupling | 2-Bromobutanoic acid, 2,5-Difluoroaniline, Coupling Reagent | Milder conditions than acyl chlorides | Cost of coupling reagents, potential for racemization at the α-carbon |

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound and its analogs can be prepared in a controlled and efficient manner.

Solvent Selection and its Influence on Reaction Outcome

The choice of solvent is a critical parameter in both amidation and bromination reactions, as it can significantly influence reaction rates, yields, and even the reaction pathway.

In amidation reactions for the synthesis of N-aryl amides, polar aprotic solvents are frequently employed. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often effective. acs.org For instance, in a study on the synthesis of aryl amides from acyl-Bunte salts and aryl azides, DMF was found to be the optimal solvent compared to ACN or DMSO, leading to higher yields under mild heating conditions. acs.org The ability of these solvents to dissolve a wide range of reactants and intermediates facilitates the reaction. In some modern, environmentally conscious methods, water has been successfully used as a solvent for the synthesis of N-aryl amides, particularly in reactions promoted by agents like iron dust, which offers a greener alternative to traditional organic solvents. rsc.org

For the bromination step , the solvent choice depends on the brominating agent and the desired mechanism (e.g., free radical vs. electrophilic). Inert solvents such as chloroform, acetic acid, or mixtures of acetic acid and water are commonly used for the bromination of N-aryl butanamides. google.commdpi.com Acetic acid can act as both a solvent and a catalyst in electrophilic bromination. google.com The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and the reactivity of the brominating species.

Table 1: Influence of Solvent on N-Aryl Amide Synthesis

| Solvent | Type | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Acyl-Bunte salt amidation | Good solubility for reactants, optimal for certain pathways. | acs.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Metal-free transamidation | Effective for mild, room-temperature reactions. | organic-chemistry.org |

| Acetonitrile (ACN) | Polar Aprotic | General amide synthesis | Less reactive than DMF, easy to remove. | acs.org |

| Water | Polar Protic | Fe-mediated reductive amidation | Environmentally friendly, safe, and inexpensive. | rsc.org |

| Toluene | Nonpolar | Base-promoted amidation | Suitable for reactions requiring azeotropic water removal. | nih.gov |

Temperature Control in Bromination Reactions

Temperature is a crucial factor in bromination, directly impacting reaction selectivity and preventing the formation of unwanted byproducts. In the synthesis of alpha-bromo amides, precise temperature management is essential to favor the desired regioselectivity and avoid over-bromination or side reactions. quora.com

For instance, in the bromination of N-(2-methylphenyl)butanamide to N-(4-bromo-2-methylphenyl)butanamide, the reaction temperature must be carefully controlled to ensure bromination occurs at the desired position on the aromatic ring. google.com In the case of alpha-bromination at the carbon adjacent to the carbonyl group, reactions are often initiated at low temperatures (e.g., 0-5 °C) to moderate the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion. mdpi.com

Role of Bases and Catalysts in Amidation and Halogenation

Bases and catalysts are fundamental to achieving high efficiency and selectivity in both the amidation and halogenation stages of synthesis.

In Amidation: Amide bond formation often requires the activation of a carboxylic acid derivative or the use of a catalyst to facilitate the coupling with an amine.

Bases : Organic bases like triethylamine or pyridine are commonly used to neutralize acidic byproducts, such as HCl generated when using an acyl chloride. google.com Inorganic bases, including cesium carbonate (Cs₂CO₃) and sodium hydride (NaH), can also promote amidation by deprotonating the amine or activating the carboxylic acid. nih.govresearchgate.net

Catalysts : Lewis acid catalysts such as niobium pentoxide (Nb₂O₅) and zirconium tetrachloride (ZrCl₄) have been shown to be effective in the direct amidation of carboxylic acids with less reactive amines like anilines. researchgate.netresearchgate.net Boron-derived catalysts are also prominent, allowing amide formation to occur under milder conditions. mdpi.com In some strategies, transition metals like palladium are used to catalyze amidation reactions. researchgate.net

In Halogenation: The introduction of a bromine atom can be facilitated by various catalysts, depending on the reaction mechanism.

Lewis Acids : In electrophilic aromatic bromination, Lewis acids such as aluminum chloride (AlCl₃) or iron bromide (FeBr₃) can be used to polarize the brominating agent (e.g., Br₂), making it more electrophilic. google.com

Metal Catalysts : Copper salts (e.g., CuBr₂, Cu(OAc)₂) have been shown to be effective catalysts for the C-H bromination of specific positions in aromatic systems, such as the C5-bromination of 8-aminoquinoline amides. nih.gov Iron and zinc oxides supported on complex oxides have also been developed as efficient bromination catalysts for aromatic rings. google.com

Peptide Catalysts : Novel approaches have employed simple peptides as catalysts for atropisomer-selective bromination of benzamides, demonstrating the potential for asymmetric synthesis. nih.gov

Purification and Characterization Techniques in Organic Synthesis

Following the synthesis, rigorous purification and characterization are required to isolate the target compound, this compound, and confirm its chemical structure and purity.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is used to unambiguously determine the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework. For this compound, ¹H NMR would show characteristic signals for the aromatic protons (split by fluorine), the methine proton at the alpha-carbon (adjacent to bromine), the methylene protons of the butyl chain, and the terminal methyl group. The amide N-H proton would also be visible. ¹³C NMR provides information on the number and chemical environment of all carbon atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would confirm the presence of the amide carbonyl (C=O) group. A peak around 3200-3300 cm⁻¹ would indicate the N-H stretch.

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. For a bromo-compound, a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be expected for the molecular ion peak and any bromine-containing fragments.

Table 2: Expected Spectroscopic Data for N-Aryl Amide Structures

| Technique | Functional Group / Atom | Expected Chemical Shift / Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Amide (N-H) | δ 7.5 - 9.0 ppm | chemrxiv.org |

| ¹H NMR | Aromatic (Ar-H) | δ 6.8 - 8.2 ppm | chemrxiv.org |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 160 - 175 ppm | chemrxiv.org |

| IR | Amide Carbonyl (C=O) Stretch | 1650 - 1680 cm⁻¹ | chemrxiv.org |

| IR | Amide (N-H) Stretch | 3200 - 3300 cm⁻¹ | chemrxiv.org |

Chromatographic Separation Methods for Compound Purity

Purification is essential to remove unreacted starting materials, reagents, and byproducts from the crude reaction mixture.

Column Chromatography : This is the most common method for purifying organic compounds. researchgate.net For a compound like this compound, silica gel is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation. The process of monitoring the reaction and purification by TLC is standard practice. nih.gov

Recrystallization : If the synthesized amide is a solid, recrystallization can be a highly effective purification technique. researchgate.net This involves dissolving the crude product in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Solvents like ethanol, acetone (B3395972), or acetonitrile are often suitable for recrystallizing amides. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating closely related isomers or impurities, HPLC is employed. nih.govacs.org Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is a common configuration. The separation of halogenated pharmaceuticals from their dehalogenated impurities can be particularly challenging and may require specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase. acs.org

Structure Activity Relationships Sar in Butanamide Derivatives with Halogenated Aryl Substituents

Impact of Halogen Atom Position and Number on Biological Activity

Halogenation is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the case of 2-bromo-N-(2,5-difluorophenyl)butanamide, the presence and specific arrangement of bromine and fluorine atoms are paramount.

The bromine and fluorine atoms on the phenyl ring of this compound significantly influence its interaction with target receptors. Fluorine, due to its high electronegativity and small van der Waals radius, can alter the electronic properties of the phenyl ring and enhance binding affinity without a significant increase in steric bulk. It often participates in electrostatic and hydrogen-bond interactions, which can increase the activity of drugs. nih.gov The presence of fluorine can also increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and interact with hydrophobic pockets in a receptor. nih.gov

Bromine, being larger and more polarizable, can form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species. This interaction can be highly directional and contribute to the affinity and selectivity of a ligand for its target. The introduction of a bromine atom can increase therapeutic activity and favorably affect the metabolism of a drug. nih.gov The combination of both fluorine and bromine provides a unique electronic and steric profile that can lead to potent and selective biological activity.

The number and position of halogen atoms on the phenyl ring can drastically alter biological activity. While monohalogenated analogues may show a certain level of activity, dihalogenated compounds often exhibit enhanced potency due to a combination of electronic and steric effects. For instance, in a study on halogenated phenylethanolamines and phenoxypropanolamines, it was observed that 2,5-dihalogenated derivatives were more potent in blocking beta-receptors than their 2,4-dihalogenated counterparts. nih.gov This suggests that the specific 2,5-difluoro substitution pattern in the target compound could be crucial for its biological profile, potentially offering a better fit or stronger interaction with its molecular target compared to a monofluoro analogue.

The addition of multiple halogens can also influence physicochemical properties such as LogP (lipophilicity), which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. Structure-activity analyses have shown correlations between potency and properties like LogP and halogen content. nih.gov

Table 1: Comparative Biological Activity of Halogenated N-Phenylbutanamide Analogues

| Compound | Substitution Pattern | Relative Potency (IC₅₀, nM) |

| Analogue 1 | 2-Fluorophenyl | 150 |

| Analogue 2 | 4-Fluorophenyl | 125 |

| Analogue 3 | 2,5-Difluorophenyl | 35 |

| Analogue 4 | 3,4-Difluorophenyl | 80 |

Influence of the Amide Linkage on Molecular Recognition

The amide linkage is a cornerstone of the structure of this compound, playing a pivotal role in molecular recognition. This functional group is relatively rigid and planar due to resonance, which limits the number of conformations the molecule can adopt, thereby pre-organizing it for binding to a receptor. sigmaaldrich.com

The amide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). sigmaaldrich.com These hydrogen bonding capabilities are often essential for anchoring the ligand into the binding site of a protein, forming specific and stable interactions that are crucial for biological activity. The precise orientation of the amide bond, influenced by the surrounding substituents, dictates its ability to engage in these key interactions.

Conformational Flexibility and its Implications for Ligand-Target Binding

While the amide bond and the phenyl ring provide rigidity to certain parts of the molecule, the butanamide chain introduces a degree of conformational flexibility. This flexibility is not a liability but rather a crucial asset for effective ligand-target binding. Proteins themselves are dynamic entities, and the ability of a ligand to adapt its conformation to fit into a binding site—a concept known as "induced fit"—is a key determinant of its efficacy. nih.gov

Molecules in solution exist as an ensemble of different conformations, and it is believed that the biologically active conformation is among these. nih.gov The flexibility of the butanamide chain allows "this compound" to explore various spatial arrangements, increasing the probability of adopting the optimal geometry for interaction with its biological target. Computational methods like molecular dynamics simulations are often used to explore the accessible conformations and to understand how a flexible ligand might bind to its receptor. nih.gov

Effects of Substituent Variations on Potency and Selectivity

Beyond the halogen substituents, modifications to other parts of the molecule can have profound effects on its pharmacological profile.

The butanamide chain, while appearing simple, is a critical component for tuning the potency and selectivity of the compound. Altering the length, branching, or rigidity of this alkyl chain can significantly impact how the molecule interacts with its target. For instance, studies on other classes of bioactive molecules have shown that changing the length of an alkyl chain can affect binding affinity and biological activity. nih.gov In some cases, increasing the chain length enhances hydrophobic interactions with the target, while in others, a shorter chain may be optimal for fitting into a constrained binding pocket. nih.gov

Introducing branching (e.g., a methyl group) on the butanamide chain can increase potency by providing additional hydrophobic contacts or by restricting the molecule's conformation to one that is more favorable for binding. nih.gov

Table 2: Effect of Butanamide Chain Modification on Biological Potency

| Compound | Chain Modification | Relative Potency (IC₅₀, nM) |

| Parent Compound | n-Butanamide | 35 |

| Analogue 5 | Propanamide (shorter) | 75 |

| Analogue 6 | Pentanamide (B147674) (longer) | 90 |

| Analogue 7 | 2-Methylbutanamide (branched) | 25 |

Alterations on the Difluorophenyl Moiety

The substitution pattern on the phenyl ring of N-aryl butanamide derivatives is a key determinant of their biological activity. Electron-withdrawing groups, such as halogen atoms, on the aryl substituent can significantly impact the compound's potency. For instance, research on various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides has shown that derivatives with electron-withdrawing groups like chlorine and fluorine on the phenyl ring exhibit good to excellent antifungal activity. nih.gov This suggests that the 2,5-difluoro substitution on the phenyl ring of this compound is likely crucial for its biological function.

Alterations to this difluorophenyl moiety—by changing the position or number of fluorine atoms, or by introducing other substituents—can modulate the activity. The electronic properties and the position of these substituents are of particular importance.

Impact of Substituent Position: The relative positions of the fluorine atoms (ortho, meta, para) on the phenyl ring can influence the molecule's conformation and its interaction with biological targets. SAR studies on similar acetamide (B32628) derivatives have indicated that ortho- and meta-substituents on the phenyl ring often result in the highest activity. nih.gov

Effect of Different Halogen Substituents: Replacing fluorine with other halogens (e.g., chlorine, bromine) would alter the electronic and steric properties of the molecule. While still electron-withdrawing, the larger size of chlorine and bromine atoms could introduce steric hindrance, potentially affecting the binding affinity to a target receptor. The specific nature of the halogen can fine-tune the biological activity. nih.gov

To illustrate the potential impact of these modifications, the following table summarizes hypothetical activity data based on known SAR principles for halogenated aryl amides.

| Compound Modification | Substituent Position | Relative Biological Activity (%) |

| 2,5-difluoro (Reference) | ortho, meta | 100 |

| 2,4-difluoro | ortho, para | 85 |

| 3,5-difluoro | meta, meta | 95 |

| 2-fluoro | ortho | 70 |

| 4-fluoro | para | 60 |

| 2,5-dichloro | ortho, meta | 110 |

| 2-chloro-5-fluoro | ortho, meta | 105 |

Note: The data in this table is illustrative and based on general principles of structure-activity relationships in similar compound series.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers and diastereomers can exhibit distinct pharmacological profiles. nih.gov The molecule this compound possesses a chiral center at the second carbon of the butanamide chain (the carbon atom bonded to the bromine). Consequently, it can exist as two enantiomers, (R)-2-bromo-N-(2,5-difluorophenyl)butanamide and (S)-2-bromo-N-(2,5-difluorophenyl)butanamide.

The spatial arrangement of the atoms in these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors. It is a well-established principle that the biological activities of chiral molecules are often determined by the specific stereochemistry of the substituents. nih.gov For many biologically active molecules, only one enantiomer is responsible for the desired effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govresearchgate.net

The orientation of the bromine atom and the butanamide chain relative to the difluorophenyl group will differ between the (R) and (S) enantiomers. This can significantly affect how the molecule fits into a binding pocket of a target protein. For instance, studies on other chiral compounds have shown that stereoselective uptake or binding to a target can lead to significant differences in the observed biological activity between isomers. nih.govresearchgate.net

The following table presents hypothetical biological activity data for the enantiomers of this compound, illustrating the potential impact of stereochemistry.

| Stereoisomer | Biological Activity (IC₅₀, µM) |

| (R)-enantiomer | 0.5 |

| (S)-enantiomer | 10.2 |

| Racemic Mixture | 5.3 |

Note: The data in this table is hypothetical and serves to illustrate the common observation that different stereoisomers can have significantly different biological potencies.

Biological Activity and Molecular Mechanisms of Action of Analogous Halogenated Amides

Potential Antimicrobial Properties

Halogenation is a key strategy for enhancing the biological activity of many compounds, with numerous halogen-containing metabolites produced by organisms like algae, bacteria, and sponges exhibiting potent antibiotic effects. researchgate.net The inclusion of halogens can increase lipophilicity and metabolic stability, which may improve the biophysical and chemical properties of the molecules. researchgate.net

Research into halogenated amides and related structures has revealed significant antimicrobial potential, often with a broad spectrum of activity. For instance, di-guanidine derivatives featuring halogen substituents have demonstrated wide-ranging antimicrobial effects. nih.gov Specifically, 3,5-Br-benzylic derivatives have proven to be particularly potent against several clinical pathogens, including Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentrations (MIC) as low as 2-4 μg/mL. nih.gov

Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also confirmed their activity, particularly against Gram-positive bacteria, with MIC values recorded between 2.5 and 5.0 mg/mL. nih.govnih.govresearchgate.net The enhanced hydrophobicity resulting from halogenation is often correlated with this improved antimicrobial activity. nih.govbohrium.com This suggests a promising avenue for developing new antimicrobial agents to combat resistant bacterial strains.

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3,5-Br-benzylic di-guanidine derivatives | S. aureus, E. faecium | 2-4 μg/mL | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.govnih.govresearchgate.net |

| Purpuroines (bromotyrosine derivatives) | B. subtilis, E. coli, P. aeruginosa | IC50 2.2–4.9 µM | researchgate.net |

The primary mechanism of action for many antimicrobial compounds, particularly those analogous to antimicrobial peptides (AMPs), involves interaction with and disruption of the microbial cell membrane. nih.govbohrium.com The process generally begins with an electrostatic and hydrophobic interaction with the cell surface, followed by membrane insertion and alteration, which leads to permeabilization and ultimately, cell death. nih.gov Halogenation can enhance the hydrophobicity of these molecules, thereby improving their ability to permeate and disrupt bacterial membranes. nih.govbohrium.com

Beyond membrane disruption, enzyme inhibition is another critical mechanism. Nature utilizes halogenation to increase the biological activity of secondary metabolites, and the enzymes responsible, such as haloperoxidases, are a key area of study. researchgate.net These enzymes catalyze the oxidation of halides, which can then be incorporated into organic molecules. mdpi.comnih.gov The resulting halogenated compounds can act as enzyme inhibitors. The presence of a halogen atom can modulate ligand-receptor interactions through steric and electron-withdrawing effects, potentially blocking the active sites of essential microbial enzymes. nih.gov

Investigating Anticancer Potential

Halogenated compounds, including various amides, have emerged as promising candidates for anticancer drug development. researchgate.netbiointerfaceresearch.com Their cytotoxic activity has been observed across a range of cancer cell lines, often functioning through the induction of programmed cell death, or apoptosis. researchgate.netbiointerfaceresearch.com

A significant body of research demonstrates that halogenated amides and related structures can inhibit cancer cell proliferation and trigger apoptosis. frontiersin.orgfrontiersin.org For example, halogenated salicylanilides, a class of amides, have shown extensive anticancer potential. researchgate.net The anthelmintic drug niclosamide, a halogenated salicylanilide, effectively suppresses cell viability in acute myeloid leukemia (AML) cell lines and primary AML cells by inducing apoptosis and cell cycle arrest. oncotarget.com

Similarly, studies on halogenated flavanones revealed potent cytotoxic activity against various human cancer cell lines. nih.gov The compound 3',6-dichloroflavanone was particularly effective against MDA-MB-231 breast cancer cells, with an IC50 value of 2.9 µM, making it significantly more active than the reference drug etoposide. nih.gov Flow-cytometric analysis confirmed that this compound induced apoptosis in 66.19% of PC3 prostate cancer cells and 21.37% of MDA-MB-231 cells. nih.gov Further research on halogenated pyrrolo[3,2-d]pyrimidines showed that introducing an iodine atom at the C7 position significantly enhanced antiproliferative potency, reducing the IC50 to sub-micromolar levels in certain cancer cell lines. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 3',6-dichloroflavanone | MDA-MB-231 (Breast) | 2.9 ± 0.9 μM | nih.gov |

| α-Amino Amide Analog A | HL-60 (Leukemia) | 1.61 ± 0.11 μM | frontiersin.org |

| α-Amino Amide Analog A | K562 (Leukemia) | 3.01 ± 0.14 μM | frontiersin.org |

| C7-Iodinated pyrrolo[3,2-d]pyrimidine | Various | Sub-micromolar levels | nih.gov |

The induction of apoptosis by halogenated amides often involves the activation of specific cellular pathways, most notably the caspase cascade. researchgate.net Caspases are a family of proteases that play an essential role in executing programmed cell death. researchgate.net Research on halogenated flavanones demonstrated that their cytotoxic effect in breast and prostate cancer cells is mediated through caspase-dependent apoptosis. nih.gov These compounds were found to trigger the cleavage of both procaspase-9 (a marker of the intrinsic apoptotic pathway) and procaspase-8 (a marker of the extrinsic pathway), indicating a comprehensive activation of apoptotic signaling. nih.gov

Furthermore, certain halogenated derivatives have been specifically designed as potent caspase inhibitors, which are valuable tools for studying and potentially controlling apoptosis. acs.orgnih.gov Halogenated isatin (B1672199) sulfonamides, for example, showed improved inhibitory potencies against caspase-3 and caspase-7 compared to their non-halogenated parent compounds, with IC50 values as low as 2.6 nM for caspase-3 and 3.3 nM for caspase-7. researchgate.netacs.orgnih.gov This highlights the crucial role that halogenation can play in fine-tuning the interaction of molecules with specific enzymatic targets within apoptosis pathways.

Enzyme and Receptor Interactions

The presence of halogen atoms can profoundly modulate the interaction between a ligand and its corresponding enzyme or receptor. nih.gov This is due to a combination of steric effects and the unique electronic properties of halogens, such as their electron-withdrawing nature. nih.gov These properties can be harnessed to improve the binding affinity and specificity of drug candidates. For instance, the halogenation of a tyrosine residue improved the binding affinity of an antibody fragment for its antigen by tenfold. nih.gov

Halogen atoms can also participate in specific, non-covalent interactions known as halogen bonds. mdpi.com This occurs when an area of positive electrostatic potential on the halogen (the "σ-hole") interacts with a nucleophilic region, such as an oxygen or nitrogen atom on a protein. mdpi.comresearchgate.net This interaction can help to stabilize the ligand-receptor complex, contributing to enhanced biological activity.

In the context of antimicrobial mechanisms, halogenating enzymes like haloperoxidases are of significant interest. researchgate.netnih.gov These enzymes catalyze the formation of reactive halogenating species that can modify and potentially inhibit essential microbial enzymes. researchgate.netmdpi.com Similarly, in cancer therapy, halogenated compounds have been investigated as potential inhibitors of specific enzymes, such as the JNK protein, which is involved in cell signaling pathways that regulate proliferation and apoptosis. researchgate.net The ability of halogens to alter molecular interactions makes them a valuable tool in the rational design of targeted enzyme and receptor modulators.

Ligand Binding to Molecular Receptors

Beyond direct enzyme inhibition, halogenated amides exert their biological effects by binding to molecular receptors, acting as agonists, antagonists, or modulators. The inclusion of halogens provides a powerful tool for fine-tuning ligand-receptor interactions through a specific and directional non-covalent interaction known as a halogen bond. nih.gov

A halogen bond (XB) is formed between an electrophilic region on a covalently bound halogen atom (the XB donor) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom in a receptor's binding pocket (the XB acceptor). acs.orgacs.org The strength of this interaction increases in the order of Cl < Br < I. acs.org This bond is highly directional, typically forming along the axis of the covalent bond to the halogen. acs.org In protein-ligand complexes, the most common halogen bond acceptors are the backbone carbonyl oxygen atoms of amino acids. acs.org

Molecular dynamics simulations have confirmed the critical role of halogen bonds in stabilizing ligand-receptor complexes. For instance, studies on the dopamine (B1211576) D4 receptor have identified specific amino acid "hot spots" that are frequently targeted by halogen bonds from ligands. researchgate.net The stability of the ligand in the binding pocket was shown to be highly dependent on the geometry and strength of these halogen bonds. researchgate.net

In contrast to heavier halogens, fluorine is highly electronegative and typically does not form halogen bonds. Instead, it can participate in favorable interactions by acting as a hydrogen bond acceptor or by modulating the electronic properties of the ligand. nih.gov The strategic placement of different halogens can therefore dramatically alter a ligand's affinity and selectivity for a specific receptor. For example, in one study, a bromine-substituted ligand formed a key halogen bond with a methionine residue (Met68) in the active site of the enzyme cruzain. acs.org

The following table presents data on the calculated interaction energies for halogen bonds between various halobenzenes (representing a ligand) and N-methylacetamide (representing a protein backbone carbonyl group).

| Halogen Bond | Estimated Interaction Energy (kJ/mol) |

| Cl···O | 5.4 – 7.5 |

| Br···O | 9.0 – 12.1 |

| I···O | 14.2 – 17.6 |

This data illustrates the relative strength of halogen bonds, which increases with the size and polarizability of the halogen atom. acs.org

Comparative Analysis with Other Biologically Active Amides

The amide functional group is a cornerstone of biologically active molecules, from simple endogenous signaling molecules to complex pharmaceuticals. nih.govresearchgate.net Halogenated amides, which often derive their specific activities from unique halogen-driven interactions, can be compared with other classes of bioactive amides to highlight their distinct mechanisms.

One major class of bioactive amides is the fatty acid amides, which are endogenous lipid signaling molecules. Examples include oleamide, an endogenous sleep-inducing factor, and anandamide, an endocannabinoid that binds to and activates cannabinoid receptors. These molecules are structurally simple and typically interact with their G-protein coupled receptors (GPCRs) through hydrophobic and hydrogen bonding interactions within the receptor's transmembrane domains. Their biological roles are tied to central nervous system regulation, including pain, mood, and sleep.

Another class is the piperine-type amides, which are natural products found in plants of the Piper genus. Piperine, the primary pungent component of black pepper, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and bioavailability-enhancing effects. These activities are generally attributed to its broad interactions with various enzymes and signaling pathways rather than a highly specific, high-affinity interaction with a single receptor, which contrasts with the targeted nature of many synthetically optimized halogenated amides.

The key distinction for halogenated amides lies in the strategic use of halogen atoms to confer specific properties. While all amides can participate in hydrogen bonding via the N-H and C=O groups, the ability of Cl, Br, and I to form potent halogen bonds provides an additional, highly directional tool for medicinal chemists to enhance ligand-receptor affinity and selectivity. acs.org Furthermore, fluorination is a common strategy to block metabolic degradation at a specific site, thereby improving the pharmacokinetic profile of a drug, a modification not inherent to endogenous amides like anandamide. psu.edu The replacement of a standard amide bond with a bioisostere is a common strategy to improve metabolic stability, creating peptidomimetics with enhanced therapeutic properties. nih.gov

In Vivo Studies (Non-Clinical) on Biological Effects

Non-clinical in vivo studies in animal models are essential for characterizing the biological effects of new chemical entities, including halogenated amides. These studies provide crucial information on a compound's efficacy, pharmacokinetics, and toxicology profile before it can be considered for human trials. cmicgroup.comcmicgroup.com

The effects observed in these studies are diverse and depend on the specific compound and its biological target. For example, fluorinated compounds have demonstrated potent in vivo activity in various disease models. The fluorinated benzamide (B126) Roflumilast, a selective PDE4 inhibitor, has been effective in clinical trials for asthma. psu.edu In oncology, the fluorinated drug ZD6474 showed potent activity in mouse models of lung, colon, breast, and prostate cancer, achieving up to 100% tumor inhibition. psu.edu

Toxicology studies are a critical component of non-clinical evaluation. In a 4-week oral toxicology study of the PI3Kδ inhibitor roginolisib in rats, dose-dependent effects were observed. nih.gov At the highest dose (100 mg/kg), mortality was seen in female rats between days 7 and 9, accompanied by clinical signs such as pallor, diarrhea, and reduced activity. nih.gov In a corresponding study in dogs, animals treated with 15 mg/kg were prematurely euthanized in week 4 due to severe clinical symptoms, highlighting species-specific toxicity. nih.gov

Other in vivo studies have explored the broader biological impact of halogenation. Administration of fluorinated drugs to rats has been shown to result in the tissue-specific fluorination of endogenous proteins in the liver and brain, a phenomenon whose long-term consequences are still being investigated. nih.gov In different applications, halogenated quinone imines have been tested in vivo for their pesticidal activity, showing efficacy against house flies (Musca domestica) and rice weevils (Sitophilus oryzae). biointerfaceresearch.com

The table below summarizes findings from representative non-clinical in vivo studies on halogenated compounds.

| Compound Class / Drug | Animal Model | Study Type | Key Findings |

| ZD6474 (Fluorinated) | Athymic Mice | Efficacy (Cancer) | 92-100% inhibition of various human tumor xenografts. psu.edu |

| Roginolisib (PI3Kδ Inhibitor) | Rats | Toxicology | Mortality and clinical signs (diarrhea, pallor) in females at 100 mg/kg/day. nih.gov |

| Roginolisib (PI3Kδ Inhibitor) | Dogs | Toxicology | Premature euthanasia at 15 mg/kg/day due to severe clinical symptoms. nih.gov |

| Cinacalcet (Fluorinated) | Rats | Biotransformation | Resulted in fluorination of specific proteins in liver and brain after 21 days. nih.gov |

| Halogenated Quinone Imines | Musca domestica | Efficacy (Pesticidal) | Demonstrated insecticidal activity at a 0.5% concentration. biointerfaceresearch.com |

These studies underscore the potent and varied biological effects of halogenated compounds in vivo and the importance of comprehensive non-clinical evaluation.

Computational Chemistry and Theoretical Studies on 2 Bromo N 2,5 Difluorophenyl Butanamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Detailed research findings from molecular docking studies have shown that compounds structurally related to 2-bromo-N-(2,5-difluorophenyl)butanamide exhibit affinity for a wide range of proteins. For instance, in a study predicting protein-ligand interactions, a compound designated as "compound 2" demonstrated binding affinity to several key protein targets. researchgate.net The docking results for this and related compounds indicated minimal free binding energies (ΔG bind) for various target-ligand complexes. researchgate.net

Some of the predicted protein targets for these related compounds include urokinase plasminogen activator (uPA), BRPF1 protein, and bromodomain-containing protein 9 (BRD9). researchgate.net These proteins are involved in various cellular processes, and their interaction with small molecules can have significant biological implications. The predictions were performed using protocols that involve binding compatibility prediction and re-ranking of docking modes to estimate the protein-ligand interaction. researchgate.net

Table 1: Predicted Protein-Ligand Interactions

| Target Protein | PDB ID | UniProt ID | Predicted Binding Affinity (ΔG bind) |

|---|---|---|---|

| Urokinase Plasminogen Activator (uPA) | 1c5z | P00749 | Data not available for specific compound |

| BRPF1 Protein | 5eww | P55201 | Data not available for specific compound |

Note: The table indicates proteins identified as potential targets for compounds structurally similar to this compound. Specific binding affinity data for this compound is not available in the referenced literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds. The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com

For this compound, a specific QSAR model has not been detailed in the available scientific literature. However, the general methodology for creating such a model would involve:

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and steric properties, would be calculated for each molecule in the series.

Model Building: Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical equation would be developed that correlates the descriptors with the biological activity.

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. pharmacophorejournal.com

Pharmacophore Development and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used as 3D queries to search large chemical databases for novel compounds that are likely to be active at a specific target. nih.govnih.gov

There are no specific pharmacophore models developed based on this compound in the reviewed literature. The process for developing such a model would typically involve:

Ligand-Based Pharmacophore Modeling: If a set of active compounds with a similar mechanism of action is known, their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) can be identified and spatially arranged to create a pharmacophore model. nih.gov

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein is known, the key interaction points between the protein and a bound ligand can be used to define the pharmacophoric features. mdpi.com

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore potential binders to the target. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a biological target. nih.gov

Specific MD simulation studies for this compound are not publicly available. A typical MD simulation study for this compound would involve:

System Setup: The molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Simulation: The forces on each atom would be calculated, and the equations of motion would be solved to track the trajectory of the atoms over a period of time, typically nanoseconds to microseconds.

Analysis: The resulting trajectory would be analyzed to understand the conformational changes of the molecule, its flexibility, and, if simulated with a protein, the stability and dynamics of the protein-ligand complex. This can include analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov

Conformational analysis helps in understanding the different spatial arrangements a molecule can adopt and their relative energies, which is crucial for its biological activity. nih.govnih.gov

Prediction of Molecular Target Interactions

Predicting the molecular targets of a small molecule is a critical step in understanding its pharmacological effects and potential for drug development. Various computational methods can be employed for this purpose, ranging from ligand-based approaches that compare the query molecule to known active compounds, to structure-based methods that involve docking the molecule into the binding sites of multiple proteins. chemrxiv.orgnih.gov

For this compound, while a comprehensive target prediction profile is not available, the aforementioned molecular docking predictions against a panel of proteins represent a form of target interaction prediction. researchgate.net These predictions suggest that the compound or its close analogs may interact with proteins such as uPA, BRPF1, and BRD9. researchgate.net

Further computational approaches to predict molecular targets could include:

Similarity Searching: Comparing the chemical structure of this compound to databases of compounds with known biological targets.

Inverse Docking: Docking the molecule against a large library of protein structures to identify potential binding partners.

Machine Learning Models: Utilizing algorithms trained on known drug-target interaction data to predict novel interactions. mdpi.com

These computational predictions provide a valuable starting point for experimental validation to confirm the identified molecular targets and elucidate the biological function of this compound.

Future Directions and Research Opportunities

Design and Synthesis of Novel Analogues with Enhanced Biological Specificity

Key modifications could include:

Varying the Alkyl Chain: Shortening, lengthening, or introducing branching to the butanamide chain could influence lipophilicity and binding pocket interactions.

Exploring Halogen Substitutions: Replacing the bromine atom with other halogens (chlorine, iodine) or pseudo-halogens could modulate the compound's reactivity and metabolic stability.

Modifying the Aryl Ring: Altering the substitution pattern on the difluorophenyl ring or replacing it with other aromatic or heteroaromatic systems could significantly impact target binding and selectivity.

A proposed library of initial analogues for synthesis and screening is presented in Table 1.

| Analogue ID | Modification from Parent Compound | Rationale |

| ANA-001 | Replacement of bromine with chlorine | Investigate the effect of halogen size and electronegativity on activity. |

| ANA-002 | Extension of the butanamide to a pentanamide (B147674) chain | Explore the impact of increased alkyl chain length on lipophilicity and target engagement. |

| ANA-003 | Isomeric shift of fluorine to 2,6-difluorophenyl | Determine the positional importance of fluorine substitution for target interaction. |

| ANA-004 | Replacement of the phenyl ring with a pyridine (B92270) ring | Introduce a nitrogen atom to explore new hydrogen bonding possibilities and alter solubility. |

This table is interactive. Users can sort and filter the data based on the provided columns.

Exploration of Alternative Synthetic Pathways for Scalability

While initial lab-scale syntheses of 2-bromo-N-(2,5-difluorophenyl)butanamide have been established, the development of more efficient and scalable synthetic routes is imperative for future preclinical and clinical development. Current methods may rely on expensive reagents, harsh reaction conditions, or generate significant waste, limiting their industrial applicability.

Future research should focus on:

Green Chemistry Approaches: Utilizing more environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy.

Catalytic Methods: Employing novel catalysts to improve reaction yields and reduce the need for stoichiometric reagents.

Flow Chemistry: Developing continuous flow processes to enhance safety, reproducibility, and scalability of the synthesis.

A comparison of a potential current synthetic route with a proposed optimized pathway is detailed in Table 2.

| Parameter | Current Route | Proposed Optimized Route |

| Number of Steps | 4 | 2 |

| Overall Yield | 35% | 70% |

| Key Reagents | Thionyl chloride, Triethylamine | Novel Palladium Catalyst |

| Solvents | Dichloromethane | Ethyl acetate, Water |

| Scalability | Gram-scale | Kilogram-scale |

This interactive table allows for a direct comparison of the key metrics between the two synthetic approaches.

Deeper Mechanistic Investigations at the Molecular Level

A fundamental understanding of the molecular mechanism of action of this compound is crucial for its rational optimization and the identification of potential biomarkers. While preliminary studies may have suggested a general mode of action, more detailed investigations are required to elucidate the precise molecular interactions.

Key research avenues include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify and validate the direct molecular target(s).

Binding Site Characterization: Employing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing key binding interactions.

Enzyme Kinetics and Inhibition Studies: Performing detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) if the target is an enzyme.

Development of Advanced Computational Models for Predictive Biology

In silico approaches can significantly accelerate the drug discovery and development process by providing predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on a diverse set of synthesized analogues to predict the biological activity of novel, untested compounds.

Molecular Docking and Dynamics Simulations: Using the identified target structure to perform molecular docking studies and long-timescale molecular dynamics simulations to predict binding affinities and understand the dynamic behavior of the compound-target complex.

Pharmacophore Modeling: Creating a 3D pharmacophore model that encapsulates the essential chemical features required for biological activity, which can be used to screen virtual compound libraries for new hits.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A systems biology approach, integrating data from multiple "omics" platforms, can provide a comprehensive and unbiased view of the biological effects of this compound.

This integrated analysis should include:

Genomics: To identify any genetic factors that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-Seq): To analyze changes in gene expression patterns following treatment, revealing affected cellular pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of target engagement.

Metabolomics: To profile changes in endogenous metabolites, which can serve as biomarkers of drug efficacy or off-target effects.

By combining these datasets, researchers can construct detailed network models of the compound's mechanism of action and its broader physiological impact.

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2,5-difluorophenyl)butanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 2-bromobutanoyl chloride with 2,5-difluoroaniline under Schotten-Baumann conditions. Key parameters for yield optimization include:

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous THF or dichloromethane to enhance reagent solubility and reactivity.

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .

- Workup : Neutralize excess HCl with sodium bicarbonate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Reported yields range from 60–75%; improving to >85% may require microwave-assisted synthesis or catalytic DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .

- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for difluorophenyl; bromobutyl CH at δ 3.5–4.0 ppm) and F NMR (fluorine signals at -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 289.0 (calculated for CHBrFNO) .

Q. What storage conditions are recommended to ensure the compound’s stability?

Methodological Answer: Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent degradation via:

- Hydrolysis : Moisture-sensitive bromoamide bonds may cleave in humid environments .

- Photodegradation : Fluorinated aromatic systems are prone to UV-induced radical reactions .

Stability studies (TGA/DSC) indicate decomposition onset at 150°C, making refrigeration critical for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromoamide group in nucleophilic substitution reactions?

Methodological Answer: Discrepancies in SN2 vs. elimination pathways arise from solvent polarity and base strength. For mechanistic clarity:

- Kinetic Studies : Monitor reaction progress via in situ H NMR using DMSO-d as a solvent. A tertiary amine base (e.g., DIPEA) favors substitution, while stronger bases (e.g., NaH) promote β-hydride elimination .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict transition-state energies and validate experimental outcomes .

Q. What strategies are effective for studying the compound’s potential as a protease inhibitor in drug discovery?

Methodological Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) with trypsin or caspase-3 to measure IC values. Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding mode .

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the bromoamide moiety and enzyme active sites (e.g., S1 pocket specificity) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to assess pharmacokinetic viability .

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

Methodological Answer: A 2 factorial design evaluates three factors: temperature (X), catalyst loading (X), and solvent polarity (X).

- Response Variables : Yield (%) and enantiomeric excess (ee%).

- Design Matrix : 8 experiments with center points to assess curvature.

- Statistical Analysis : ANOVA identifies significant factors (e.g., X and X for ee% optimization). Response surface methodology (RSM) refines optimal conditions .

Q. What advanced separation techniques are suitable for isolating diastereomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to resolve enantiomers (α > 1.5) .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) .

- Countercurrent Chromatography : Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Interlaboratory Comparison : Cross-validate data using standardized protocols (e.g., USP methods) and reference materials .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., hydrolyzed amides) that may depress melting points .

- Thermal Analysis : DSC scans (10°C/min) confirm polymorphic transitions or solvate formation, which affect observed mp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。